molecular formula C12H20N2O3 B14856523 (4-Cyclohexyl-3-oxo-piperazin-1-YL)-acetic acid

(4-Cyclohexyl-3-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14856523
M. Wt: 240.30 g/mol
InChI Key: WJJSMWWGUNCVET-UHFFFAOYSA-N
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Description

(4-Cyclohexyl-3-oxo-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-3-oxo-piperazin-1-YL)-acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of cyclohexylamine with diethyl oxalate to form a cyclohexyl-substituted piperazine.

    Oxidation: The piperazine derivative is then oxidized to introduce the keto group at the 3-position.

    Acetylation: Finally, the compound is acetylated to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Cyclohexyl-3-oxo-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple piperazine derivative with similar structural features.

    Cyclohexylamine: Shares the cyclohexyl group but lacks the piperazine ring.

    Acetic Acid Derivatives: Compounds with similar acetic acid moieties.

Uniqueness

(4-Cyclohexyl-3-oxo-piperazin-1-YL)-acetic acid is unique due to the combination of the cyclohexyl group, the piperazine ring, and the acetic acid moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

2-(4-cyclohexyl-3-oxopiperazin-1-yl)acetic acid

InChI

InChI=1S/C12H20N2O3/c15-11-8-13(9-12(16)17)6-7-14(11)10-4-2-1-3-5-10/h10H,1-9H2,(H,16,17)

InChI Key

WJJSMWWGUNCVET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2=O)CC(=O)O

Origin of Product

United States

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